GB111-NH2 (hydrochloride)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

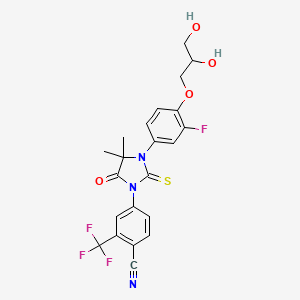

GB111-NH2 (hydrochloride) is a novel cysteine cathepsin inhibitor. Cysteine cathepsins are proteases that play a significant role in various physiological and pathological processes, including cancer progression, inflammation, and immune responses. GB111-NH2 (hydrochloride) has been shown to inhibit the activity of cathepsins B, L, and S, making it a valuable tool in cancer research and other biomedical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of GB111-NH2 (hydrochloride) involves several steps, starting from commercially available Fmoc and lysine. The carboxyl terminus of Fmoc-Lys(Boc)-OH is converted to a bromomethyl ketone by reacting with N-methylmorpholine and isobutyl chloroformate in anhydrous conditions. This mixture is then reacted with diazomethane generated in situ, followed by the addition of hydrogen bromide. The resulting acyloxymethyl ketone is synthesized by condensing dimethyl benzoic acid and Fmoc-Lys(Boc)-BMK in basic conditions with potassium fluoride. The dipeptide is synthesized using standard solid-phase peptide synthesis on a chlorotrityl resin. The amine protecting group, Boc, is removed with 25% trifluoroacetic acid, and the amine is reacted with the resin in basic conditions. The final product, GB111-NH2, is obtained by removing the elongated peptide from the resin with 10% trifluoroacetic acid .

Industrial Production Methods: Industrial production methods for GB111-NH2 (hydrochloride) are not extensively documented in the literature. the synthesis process described above can be scaled up for industrial production with appropriate modifications to ensure efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: GB111-NH2 (hydrochloride) primarily undergoes inhibition reactions with cysteine cathepsins. It forms covalent bonds with the active site cysteine residues of cathepsins B, L, and S, leading to the inhibition of their proteolytic activity .

Common Reagents and Conditions: The common reagents used in the synthesis of GB111-NH2 (hydrochloride) include Fmoc-Lys(Boc)-OH, N-methylmorpholine, isobutyl chloroformate, diazomethane, hydrogen bromide, dimethyl benzoic acid, potassium fluoride, and trifluoroacetic acid. The reactions are typically carried out under anhydrous conditions and require careful control of temperature and pH to ensure the desired product is obtained .

Major Products Formed: The major product formed from the reactions involving GB111-NH2 (hydrochloride) is the inhibition complex with cysteine cathepsins. This complex effectively blocks the proteolytic activity of the cathepsins, leading to various downstream effects, including apoptosis and proliferation of macrophages .

Scientific Research Applications

GB111-NH2 (hydrochloride) has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of the key applications include:

Cancer Research: GB111-NH2 (hydrochloride) is used to study the role of cysteine cathepsins in cancer progression and to develop potential anticancer therapies.

Inflammation and Immune Response: The compound is used to investigate the role of cysteine cathepsins in inflammation and immune responses.

Protease Activity Monitoring: GB111-NH2 (hydrochloride) is used as a probe to monitor real-time protease activity in live cells using fluorescence microscopy techniques.

Metabolic Reprogramming: The compound is used to study the metabolic reprogramming of tumor-associated macrophages and its impact on tumor progression and chemoresistance.

Mechanism of Action

GB111-NH2 (hydrochloride) exerts its effects by inhibiting the activity of cysteine cathepsins B, L, and S. The compound forms covalent bonds with the active site cysteine residues of these proteases, leading to the inhibition of their proteolytic activity. This inhibition results in increased oxidative stress, apoptosis, and proliferation of macrophages. In tumor-associated macrophages, the inhibition of cysteine cathepsins leads to increased reactive oxygen species levels, apoptosis, and regression of primary tumors .

Comparison with Similar Compounds

GB111-NH2 (hydrochloride) is unique in its ability to inhibit multiple cysteine cathepsins (B, L, and S) simultaneously. This broad-spectrum inhibition makes it a valuable tool in cancer research and other biomedical applications. Similar compounds include:

E64: A potent and irreversible inhibitor of cysteine proteases, including cathepsins B, H, and L.

CA-074: A selective inhibitor of cathepsin B.

Z-FY-CHO: A selective inhibitor of cathepsin L.

Compared to these compounds, GB111-NH2 (hydrochloride) offers the advantage of inhibiting multiple cathepsins, making it more versatile for research applications .

Properties

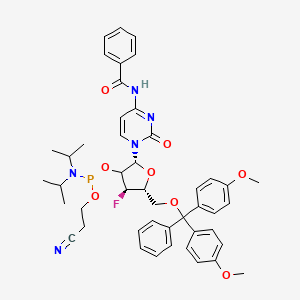

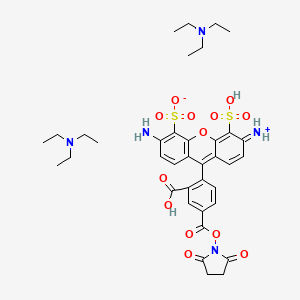

Molecular Formula |

C33H40ClN3O6 |

|---|---|

Molecular Weight |

610.1 g/mol |

IUPAC Name |

[(3S)-7-amino-2-oxo-3-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]heptyl] 2,6-dimethylbenzoate;hydrochloride |

InChI |

InChI=1S/C33H39N3O6.ClH/c1-23-12-11-13-24(2)30(23)32(39)41-22-29(37)27(18-9-10-19-34)35-31(38)28(20-25-14-5-3-6-15-25)36-33(40)42-21-26-16-7-4-8-17-26;/h3-8,11-17,27-28H,9-10,18-22,34H2,1-2H3,(H,35,38)(H,36,40);1H/t27-,28-;/m0./s1 |

InChI Key |

LEQYHRMMCXGQOI-DHBRAOIWSA-N |

Isomeric SMILES |

CC1=C(C(=CC=C1)C)C(=O)OCC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3.Cl |

Canonical SMILES |

CC1=C(C(=CC=C1)C)C(=O)OCC(=O)C(CCCCN)NC(=O)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-[2-Ethyl-5-(3-methyl-1,2-oxazol-5-yl)pyrimidin-4-yl]piperidin-1-yl]-1-morpholin-4-ylethanone](/img/structure/B12381407.png)

![2,7-bis(4-Hydroxybutyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone](/img/structure/B12381415.png)

![disodium;(2S)-2-[[(6Z,15Z)-20-hydroxyicosa-6,15-dienoyl]amino]butanedioate](/img/structure/B12381464.png)